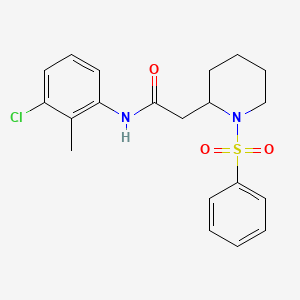

N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as ML352, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Derivatives : A series of N-substituted derivatives bearing the phenylsulfonyl and piperidine moieties have been synthesized, showcasing the versatility of N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide in generating biologically active compounds. These derivatives have been evaluated for their enzymatic inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase, demonstrating promising activities in some cases while others remained inactive against specific enzymes (Khalid et al., 2014).

Antibacterial Potentials : Further explorations into the antibacterial properties of acetamide derivatives reveal moderate inhibitory activities against various bacterial strains. A specific compound, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, has been identified as a notable inhibitor for several bacteria including Salmonella typhi and Escherichia coli, highlighting the compound's role in addressing Gram-negative bacterial infections (Iqbal et al., 2017).

Structural and Chemical Analysis

Structural Elucidation : The structural analysis and confirmation of synthesized compounds, including N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives, are achieved through various spectroscopic techniques. These methods, such as IR, EIMS, and 1H-NMR, play a critical role in verifying the chemical structures, ensuring the accuracy of synthesis and the potential for further biological evaluations (Khalid et al., 2012).

Applications in Molecular Docking and Enzyme Inhibition

Molecular Docking Studies : Synthesized compounds from N-(3-chloro-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been subjected to molecular docking studies to investigate their interaction with enzymes such as carbonic anhydrase and cholinesterases. These studies help in understanding the binding efficiency and mechanism of inhibition, providing insights into the compound's therapeutic potential (Virk et al., 2018).

Propiedades

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-15-18(21)11-7-12-19(15)22-20(24)14-16-8-5-6-13-23(16)27(25,26)17-9-3-2-4-10-17/h2-4,7,9-12,16H,5-6,8,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJHVRNLIKZCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)

![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)

![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)

![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)

![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)